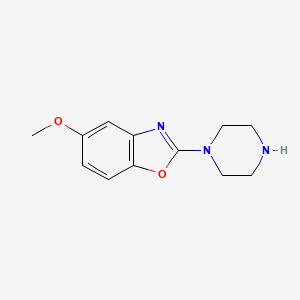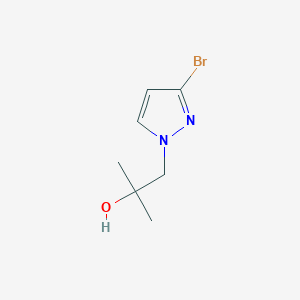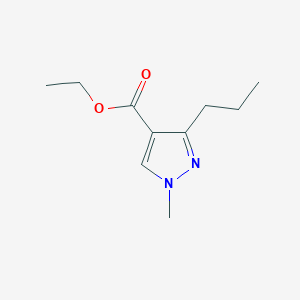
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction between N-isocyanoiminotriphenylphosphorane and terminal alkynes can yield pyrazoles under mild conditions . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods. For example, the use of transition-metal catalysts, such as ruthenium or copper, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are advantageous due to their broad substrate scope and functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: N-arylation and other substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Aryl halides and copper powder in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions yield N-arylpyrazoles, while oxidation reactions produce pyrazole N-oxides .
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.
Organic Synthesis: Pyrazoles serve as building blocks for the synthesis of more complex heterocyclic systems.
Agriculture: Some pyrazole derivatives are used as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazoles can exhibit tautomerism, which influences their reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-4-carboxaldehyde
- N-Methylpyrazole-4-carboxamide
These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Propiedades
Número CAS |
116344-25-3 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
ethyl 1-methyl-3-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-9-8(7-12(3)11-9)10(13)14-5-2/h7H,4-6H2,1-3H3 |
Clave InChI |
RGDUQSCKKUFOAX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C=C1C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




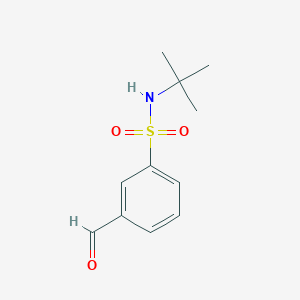
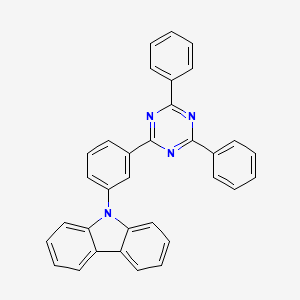
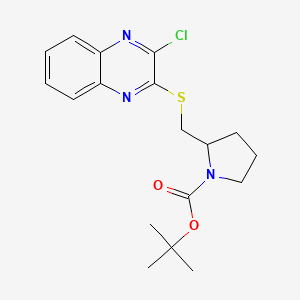
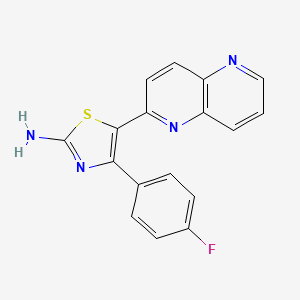
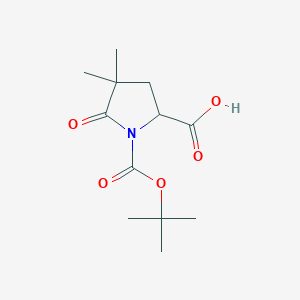
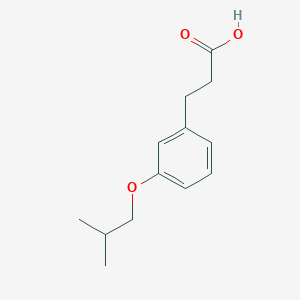
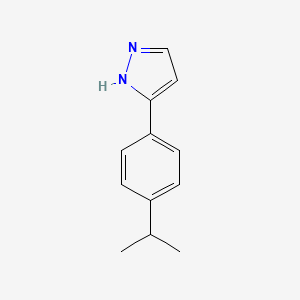
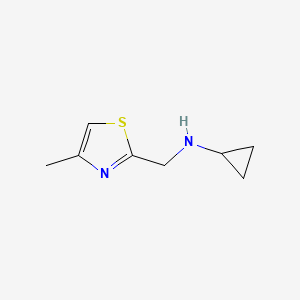
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)

